1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:
- 1-(3-Nitrophenyl): A nitro-substituted aryl group at position 1, contributing strong electron-withdrawing effects.
- 3-Phenyl: A phenyl group at position 3, common in bioactive analogs.
- 7-(Trifluoromethyl): A trifluoromethyl (CF₃) group at position 7, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N4O2/c24-23(25,26)15-9-10-18-20(11-15)27-13-19-21(14-5-2-1-3-6-14)28-29(22(18)19)16-7-4-8-17(12-16)30(31)32/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMXNNIJDSJSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable diketone, the reaction proceeds through intermediate steps involving nitration, condensation, and cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under varying conditions of temperature and solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-Nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways affected by this compound include signal transduction and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Anti-inflammatory Activity: Derivatives with amino groups (e.g., 2i, 2m) show potent NO inhibition (IC₅₀ ~0.1 µM), while the target compound’s nitro group may alter binding kinetics due to stronger electron withdrawal .
- Trifluoromethyl Impact: The CF₃ group at position 7 (shared with MM-I-10 and 2a) increases logP (5.47 vs.
- Steric and Electronic Effects : The 3-nitrophenyl group introduces steric bulk and electron withdrawal, contrasting with smaller substituents (e.g., H in 2a) or polar groups (e.g., hydroxyl in 2i) .
2.2. Physicochemical Properties
- Molecular Weight : The target compound (410.43 g/mol) is heavier than 2a (237.18 g/mol) due to nitro and phenyl groups .
- Lipophilicity: logP = 5.47 (target) vs.
- Solubility : Predicted logSw = -5.63 (target) suggests poor aqueous solubility, a limitation shared with CF₃-containing analogs .
2.3. Structure-Activity Relationship (SAR) Trends
- Position 1: Nitro groups enhance electron withdrawal but may reduce metabolic stability compared to amino/hydroxyl groups in 2i/2m .
- Position 3 : Phenyl groups (target, C350-0685) are common in active analogs, suggesting a hydrophobic binding pocket requirement .
- Position 7 : CF₃ improves potency in MM-I-10 (α6-GABAAR) and may synergize with nitro groups in the target compound .
2.4. Pharmacological Potential
- Anti-inflammatory Potential: Likely via iNOS/COX-2 inhibition, as seen in 2i/2m .
- CNS Applications : CF₃ and aromatic groups align with α6-GABAAR ligands (e.g., MM-I-10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
